1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It’s also related to 4-Fluorophenylboronic acid, which is used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
There are several methods for synthesizing compounds with 4-fluorophenyl groups. For example, novel organotin (IV) complexes with the formulas [Me 3 Sn (O 2 CCH 2 SeC 6 H 4 F- p)] n (1), [ (Me 2 Sn) 4 (μ 3 -O) 2 (O 2 CCH 2 SeC 6 H 4 F- p) 4] (2), [ n -Bu 3 Sn (O 2 CCH 2 SeC 6 H 4 F- p)] n (3) and [ n -Bu 2 Sn (O 2 CCH 2 SeC 6 H 4 F- p) 2] (4) were designed, synthesized, and characterized .
Molecular Structure Analysis
The molecular structure of compounds with 4-fluorophenyl groups can be analyzed using various methods such as Hirshfeld surface analysis .
Chemical Reactions Analysis
Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are involved in various chemical reactions such as addition reactions, cyclization, and reactions with hydrocarbons and salts .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with 4-fluorophenyl groups can vary. For example, 4-Fluorophenylboronic acid has a molecular weight of 139.92 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRMDICQHLSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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